3-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
3-cyclopropyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7OS/c25-16(20-17-19-13(9-26-17)11-3-1-2-8-18-11)12-6-7-14-21-22-15(10-4-5-10)24(14)23-12/h1-3,6-10H,4-5H2,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUCNDGBAWUXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds interact with various target receptors due to their hydrogen bond accepting and donating characteristics.
Mode of Action
It is known that the ability of similar compounds to accept and donate hydrogen bonds allows them to make specific interactions with different target receptors. This interaction can lead to changes in the function of these targets, resulting in the observed pharmacological effects.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. Inhibition of these enzymes can affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its distribution within the body.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects. These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
3-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of specific genes involved in cell cycle regulation and apoptosis, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, leading to enzyme inhibition or activation. For instance, this compound can bind to the active site of enzymes, blocking substrate access and thereby inhibiting enzyme activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyrazolo-pyrimidine and triazolopyrimidine derivatives, such as those reported in Molecules (2014) . Below is a systematic comparison based on heterocyclic core, substituent effects, and synthetic strategies.
Heterocyclic Core Differences
- Triazolopyridazine vs. Pyrazolopyrimidine/Triazolopyrimidine :
The triazolopyridazine core in the target compound contains adjacent nitrogen atoms in the pyridazine ring, distinct from the pyrimidine systems in compounds like (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (compound 3, Molecules 2014) . Pyridazine’s electron-deficient nature may enhance π-π stacking interactions with aromatic residues in biological targets compared to pyrimidine.
Substituent Effects
- Cyclopropane’s sp³ hybridization may also influence binding pocket compatibility.
- Pyridyl Thiazole vs. Hydrazine/Amino Groups: The pyridyl thiazole moiety replaces hydrazine/amino functionalities seen in compounds 2 and 3 . This substitution likely enhances solubility and reduces reactivity, as thiazoles are less nucleophilic than amines or hydrazines.
Data Table: Structural and Functional Comparison
*LogP values are theoretical or extrapolated from similar compounds.
Research Implications and Gaps
While the Molecules (2014) study provides insights into isomerization and substituent effects in triazolopyrimidines , direct pharmacological or kinetic data for the target compound are lacking. Future research should prioritize:
- Synthesis optimization for triazolopyridazine derivatives.
- Comparative studies on binding affinity and metabolic stability against pyrimidine-based analogs.
- Exploration of isomerization behavior under physiological conditions.
Preparation Methods
Pyridazine Precursor Synthesis
The pyridazine ring is typically synthesized via cyclocondensation of 1,2-dicarbonyl compounds with hydrazines. For example, glyoxal derivatives react with hydrazine hydrate under acidic conditions to form pyridazine intermediates. Substituted pyridazines are generated by introducing electrophilic groups at specific positions. In the target compound, the 6-carboxamide group is introduced through nitration followed by reduction and carboxylation.
Key Reaction :
Triazole Ring Formation
Thetriazole ring is fused to the pyridazine core via cyclization. A common method involves treating 3-amino-pyridazine-6-carboxylic acid with nitrous acid to form a diazonium intermediate, which undergoes intramolecular cyclization upon heating. Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for regioselective triazole formation.
Mechanism :
-
Diazotization of 3-amino-pyridazine-6-carboxylic acid:
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Cyclization:
Functionalization of the Triazolopyridazine Core
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at position 3 is introduced via nucleophilic aromatic substitution (SNAr). A halogenated triazolopyridazine intermediate reacts with cyclopropylmagnesium bromide under palladium catalysis.
Optimized Conditions :
Carboxamide Formation
The 6-carboxylic acid is converted to the carboxamide using coupling agents. The thiazol-2-amine moiety is synthesized separately via Hantzsch thiazole synthesis and coupled to the acid.
Stepwise Procedure :
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Activation :
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Coupling :
Characterization Data :
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¹H NMR (500 MHz, DMSO-d₆) : δ 8.92 (s, 1H, triazole-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.80 (m, 2H, thiazole-H).
Alternative Synthetic Routes
One-Pot Multi-Component Approach
A streamlined method combines pyridazine formation, triazole cyclization, and cyclopropanation in a single pot. This approach reduces purification steps and improves overall yield.
Conditions :
Solid-Phase Synthesis
Immobilized p-toluenesulfonyl hydrazide resin enables traceless synthesis of the triazole ring, minimizing byproduct formation.
Procedure :
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Resin-bound hydrazine reacts with pyridazine carbonyl.
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Cyclization via microwave irradiation (120°C, 30 min).
Challenges and Optimization
Regioselectivity in Triazole Formation
Unsymmetrical dicarbonyl precursors may yield regioisomers. Using bulky directing groups (e.g., tert-butyl) improves selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 3-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide?
- Methodology : Synthesis typically involves multi-step protocols, including cyclocondensation of precursor heterocycles (e.g., pyridazine derivatives) followed by coupling reactions. Key steps may include:
- Amide bond formation : Use carbodiimide coupling reagents (e.g., EDCI·HCl) with HOBt in anhydrous DMF or dichloromethane, under nitrogen at 60°C for 18–24 hours .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures .
- Optimization : Reaction yields depend on temperature control (40–80°C), solvent polarity, and catalyst selection (e.g., Pd catalysts for cross-coupling steps).
Q. How can researchers confirm the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropyl, thiazole, and triazolopyridazine ring connectivity .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- X-ray crystallography : Resolve ambiguity in regiochemistry of the triazole-pyridazine fusion .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase inhibition profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify targets. Focus on kinases implicated in cancer (e.g., BRD4, EGFR) due to structural similarity to triazolopyridazine inhibitors .
- Cellular viability assays : Test dose-response curves (0.1–100 μM) in cancer cell lines (e.g., HCT-116, MCF-7) using MTT or CellTiter-Glo® .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity against off-target kinases?
- SAR strategies :
- Cyclopropyl substitution : Replace cyclopropyl with bulkier groups (e.g., cyclobutyl) to sterically hinder off-target binding .
- Thiazole ring bioisosteres : Substitute pyridin-2-yl-thiazole with pyrazine or benzothiazole to modulate π-π stacking interactions .
Q. How should researchers address discrepancies between in vitro potency and cellular activity?
- Troubleshooting steps :
- Solubility assessment : Measure kinetic solubility in PBS (pH 7.4) or cell culture media; consider PEGylation or prodrug strategies if <10 μM .
- Membrane permeability : Perform Caco-2 assays or PAMPA to evaluate passive diffusion. Introduce logP-lowering groups (e.g., -OH, -COO⁻) if permeability is poor .
- Metabolic stability : Incubate with liver microsomes (human/mouse) to identify metabolic hotspots (e.g., triazole ring oxidation) .
Q. What experimental approaches validate bivalent binding modes observed in related triazolopyridazines?
- Biophysical validation :
- Surface plasmon resonance (SPR) : Immobilize BRD4 bromodomains to measure binding kinetics (KD, kon/koff) .
- Cryo-EM/X-ray co-crystallography : Resolve compound-protein complexes to confirm dual binding pockets .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting SAR data between enzymatic and cellular assays?
- Hypothesis testing :
- Off-target effects : Perform kinome-wide profiling (≥400 kinases) to identify non-canonical targets .
- Cytotoxicity controls : Use isogenic cell lines (e.g., BRD4-knockout) to isolate mechanism-specific effects .
- Data normalization : Express cellular IC50 values relative to baseline ATP levels (e.g., 1 mM ATP in kinase assays) .
Q. What strategies mitigate metabolic instability while maintaining potency?
- Metabolic shielding :
- Deuterium incorporation : Replace labile C-H bonds (e.g., cyclopropyl methyl) with C-D to slow CYP450-mediated oxidation .
- Fluorine substitution : Add electron-withdrawing groups (e.g., -CF3) to stabilize triazole rings .
- In vivo validation : Administer modified analogs to rodents and measure plasma half-life (t½) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
